molecular formula C9H8ClF2NO2S B2544398 7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2411274-05-8

7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No. B2544398
M. Wt: 267.67
InChI Key: QDMWWCQCSLPLHU-UHFFFAOYSA-N
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Description

7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound with the following properties:



  • Molecular Formula : C~9~H~6~ClFN~2~O~2~S

  • Molecular Weight : Approximately 242.62 g/mol

  • Chemical Structure :



Synthesis Analysis

The synthetic methods for this compound may vary, but one approach involves the chlorination of a precursor compound containing a quinoline or isoquinoline ring. Further details on the specific synthetic route would require a thorough literature search.



Molecular Structure Analysis

The molecular structure of 7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride consists of an isoquinoline core with chlorine and fluorine substituents. The sulfonyl fluoride group adds reactivity and potential pharmacological activity.



Chemical Reactions Analysis

The compound’s reactivity depends on the functional groups attached to the isoquinoline ring. Halogens (such as chlorine and fluorine) at positions 7 and 8 can influence its chemical behavior. Further investigations are needed to explore its reactivity with various reagents and conditions.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents.

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • Boiling Point : Identify the temperature at which it vaporizes.

  • Stability : Assess its stability under various conditions (e.g., light, heat, pH).


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile.

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Environmental Impact : Consider its impact on the environment.


Future Directions

Research avenues include:



  • Pharmacological Studies : Investigate its potential as an antimicrobial, antiviral, or antihypertensive agent.

  • Structure-Activity Relationships : Explore modifications to enhance its biological activity.

  • Synthetic Routes : Develop efficient and scalable synthetic methods.


properties

IUPAC Name

7-chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2S/c10-8-2-1-6-3-4-13(16(12,14)15)5-7(6)9(8)11/h1-2H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMWWCQCSLPLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2F)Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-fluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

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